3-Bromo-1-(triisopropylsilyl)pyrrole

Regioselective bromination Electrophilic aromatic substitution Steric shielding

3-Bromo-1-(triisopropylsilyl)pyrrole (CAS 87630-36-2) is a halogenated, N-silyl-protected heterocyclic building block featuring a sterically demanding triisopropylsilyl (TIPS) group at the pyrrole nitrogen. The TIPS moiety profoundly alters the regiochemical outcome of electrophilic aromatic substitution, decelerating attack at the α-positions by a factor of >10⁴ relative to unprotected pyrrole, thereby directing incoming electrophiles exclusively to the β-position.

Molecular Formula C13H24BrNSi
Molecular Weight 302.33 g/mol
CAS No. 87630-36-2
Cat. No. B1272388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(triisopropylsilyl)pyrrole
CAS87630-36-2
Molecular FormulaC13H24BrNSi
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br
InChIInChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
InChIKeyCNAUTMPRKBSDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(triisopropylsilyl)pyrrole (CAS 87630-36-2) – A Strategic N-Protected Pyrrole Building Block for β-Functionalization


3-Bromo-1-(triisopropylsilyl)pyrrole (CAS 87630-36-2) is a halogenated, N-silyl-protected heterocyclic building block featuring a sterically demanding triisopropylsilyl (TIPS) group at the pyrrole nitrogen [1]. The TIPS moiety profoundly alters the regiochemical outcome of electrophilic aromatic substitution, decelerating attack at the α-positions by a factor of >10⁴ relative to unprotected pyrrole, thereby directing incoming electrophiles exclusively to the β-position [1][2]. This compound serves as a progenitor to 3-lithiopyrrole via halogen-metal exchange, enabling access to a broad spectrum of 3-substituted pyrroles that are otherwise synthetically challenging to prepare [1]. Its molecular formula is C₁₃H₂₄BrNSi, with a molecular weight of 302.33 g/mol and a density of 1.16 g/cm³ [3].

Why Unprotected or Alternatively Protected Pyrroles Cannot Substitute for 3-Bromo-1-(triisopropylsilyl)pyrrole in β-Functionalization Sequences


Generic substitution of pyrrole derivatives is fundamentally constrained by the intrinsic electronic bias of the pyrrole nucleus. Unprotected pyrrole undergoes kinetic electrophilic substitution predominantly or exclusively at the α-position [1]. Alternative N-protecting groups such as Boc, tosyl, or trimethylsilyl (TMS) either fail to confer sufficient β-selectivity, are labile under the strongly basic conditions required for halogen-metal exchange, or do not provide the steric bulk necessary to prevent α-attack [2]. The triisopropylsilyl (TIPS) group uniquely addresses this challenge by combining robust stability with exceptional steric shielding of the α-positions, enabling the exclusive formation of 3-brominated product that can be cleanly converted to the corresponding 3-lithio species—a formal equivalent of the otherwise inaccessible 3-lithiopyrrole [1][3].

Quantitative Differentiation Evidence: 3-Bromo-1-(triisopropylsilyl)pyrrole vs. Closest Analogs and Alternative Protecting Group Strategies


β-Regioselectivity: TIPS Protection Decelerates α-Attack by >10⁴-Fold Relative to Unprotected Pyrrole

The TIPS group on 1-(triisopropylsilyl)pyrrole decelerates electrophilic substitution at the α-positions by a factor exceeding 10⁴ compared to unprotected pyrrole, while leaving β-position reactivity essentially unaffected [1]. This steric effect ensures that bromination with N-bromosuccinimide (NBS) proceeds with >90% β-selectivity [2]. In contrast, N-Boc-pyrrole and N-tosylpyrrole exhibit α-substitution as the major pathway, yielding predominantly 2-bromo regioisomers [3]. N-Trimethylsilyl (TMS) pyrrole offers some β-selectivity but the TMS group is insufficiently stable under many reaction conditions [4].

Regioselective bromination Electrophilic aromatic substitution Steric shielding

Halogen-Metal Exchange Compatibility: TIPS Stability Under n-BuLi Conditions vs. Labile Protecting Groups

3-Bromo-1-(triisopropylsilyl)pyrrole undergoes clean bromine-lithium exchange with n-butyllithium (2.5 M in hexanes) in THF at −78 °C to generate the 3-lithio species in quantitative conversion [1]. The TIPS group remains intact under these strongly basic conditions, enabling subsequent trapping with electrophiles. In contrast, N-Boc-pyrroles undergo competing lithiation at the Boc carbonyl and are prone to decomposition under identical conditions . N-Tosylpyrroles exhibit poor solubility in THF at low temperatures, limiting practical utility [2].

Halogen-metal exchange Organolithium chemistry Protecting group stability

Synthesis of Verrucarin E: TIPS-Pyrrole Enables Sequential Double Halogen-Metal Exchange Inaccessible with Other Protecting Groups

3,4-Dibromo-1-(triisopropylsilyl)pyrrole, derived from the monobromo compound, undergoes two consecutive bromine-lithium exchange reactions to install two distinct electrophiles at the β-positions [1]. This sequential functionalization strategy enabled a three-step synthesis of the antibiotic verrucarin E from the dibromo intermediate [1]. The TIPS group is uniquely suited for this sequence because it withstands repeated exposure to alkyllithium reagents at low temperature and is readily removed with fluoride ion under mild conditions [2]. Attempted sequential lithiation of N-Boc or N-tosyl dibromopyrroles fails due to protecting group instability or poor solubility [3].

Natural product synthesis Sequential lithiation Antibiotic synthesis

Desilylation Efficiency: TIPS Removal Under Mild Fluoride Conditions Preserves Sensitive β-Substituents

The TIPS group on 3-substituted pyrroles is cleanly removed upon treatment with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature, furnishing the corresponding free NH-pyrrole in >90% yield [1]. This mild desilylation protocol preserves acid- or base-sensitive β-substituents installed during the functionalization sequence. In contrast, removal of the N-tosyl group requires strongly basic hydrolysis (NaOH, reflux), which can degrade sensitive functionality [2]. The N-Boc group is acid-labile and may cleave prematurely during electrophilic substitution steps [3].

Desilylation Protecting group removal Fluoride-mediated cleavage

High-Value Application Scenarios for 3-Bromo-1-(triisopropylsilyl)pyrrole Derived from Quantitative Differentiation Evidence


Synthesis of 3-Arylpyrroles via Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry

The quantitative >10⁴-fold α-deceleration ensures exclusive β-bromination [1], producing a single regioisomer that undergoes clean halogen-metal exchange [2]. The resulting 3-lithio species can be transmetalated to the corresponding boronate ester for Suzuki coupling with aryl halides. This route provides 3-arylpyrroles in high purity without regioisomeric contamination—critical for structure-activity relationship (SAR) studies in drug discovery programs where β-aryl pyrroles are privileged pharmacophores [1][2].

Late-Stage Functionalization of Complex Pyrrole-Containing Natural Products

The TIPS group remains intact under n-BuLi-mediated halogen-metal exchange [1] and is removed under mild fluoride conditions (>90% yield) [2]. This combination enables sequential lithiation-electrophile trapping sequences on advanced intermediates without protecting group scrambling. The three-step synthesis of verrucarin E from 3,4-dibromo-TIPS-pyrrole [1] exemplifies this capability, demonstrating that 3-bromo-1-(triisopropylsilyl)pyrrole is the preferred starting material for complex β-functionalized pyrrole targets where alternative protecting group strategies fail.

Preparation of 3,4-Disubstituted Pyrroles via Iterative Halogen-Metal Exchange

3-Bromo-1-(triisopropylsilyl)pyrrole can be further brominated to the 3,4-dibromo derivative, which undergoes two consecutive bromine-lithium exchanges [1]. This sequential functionalization installs two distinct electrophiles at the β-positions, enabling the synthesis of unsymmetrical 3,4-disubstituted pyrroles [1]. No other N-protecting group (Boc, tosyl, TMS) has demonstrated this iterative lithiation capability [3], making the TIPS-bromo pyrrole the only viable precursor for this synthetic manifold.

High-Throughput Library Synthesis of β-Substituted Pyrrole Scaffolds

The combination of quantitative β-regioselectivity (>90%) [1], reliable halogen-metal exchange [2], and mild fluoride-mediated desilylation (>90% yield) [3] makes 3-bromo-1-(triisopropylsilyl)pyrrole ideal for parallel synthesis. The TIPS group ensures consistent reactivity across diverse electrophile sets without the variable yields and purification challenges encountered with Boc or tosyl analogs . This reliability reduces screening attrition and accelerates SAR exploration in medicinal chemistry campaigns.

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